N-(4-chlorophenyl)-2-(2-nitrophenyl)hydrazinecarboxamide
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Overview
Description
N-(4-chlorophenyl)-2-(2-nitrophenyl)hydrazinecarboxamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(2-nitrophenyl)hydrazinecarboxamide typically involves the reaction of 4-chloroaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with hydrazine hydrate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(2-nitrophenyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The hydrazine moiety can be oxidized to form azo compounds using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-2-(2-nitrophenyl)hydrazinecarboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of azo compounds.
Scientific Research Applications
N-(4-chlorophenyl)-2-(2-nitrophenyl)hydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(2-nitrophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2-aminophenyl)hydrazinecarboxamide
- N-(4-bromophenyl)-2-(2-nitrophenyl)hydrazinecarboxamide
- N-(4-chlorophenyl)-2-(2-nitrophenyl)hydrazinecarboxylate
Uniqueness
N-(4-chlorophenyl)-2-(2-nitrophenyl)hydrazinecarboxamide is unique due to the presence of both a chlorophenyl and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11ClN4O3 |
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Molecular Weight |
306.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2-nitroanilino)urea |
InChI |
InChI=1S/C13H11ClN4O3/c14-9-5-7-10(8-6-9)15-13(19)17-16-11-3-1-2-4-12(11)18(20)21/h1-8,16H,(H2,15,17,19) |
InChI Key |
OISCHZIBTPGMOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NNC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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